N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Description
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a benzothiazole derivative characterized by a dichloro-substituted benzothiazole core linked to a 4-methoxybenzamide group. The dichloro and methoxy substituents are expected to influence electronic properties, solubility, and biological interactions, such as enzyme inhibition, via steric and electronic effects.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-8(3-5-9)14(20)19-15-18-13-11(22-15)7-6-10(16)12(13)17/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQFQOXCMSPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient benzothiazole ring facilitates nucleophilic aromatic substitution (NAS) at the 4- and 5-positions, where chlorine atoms act as leaving groups.
Key findings:
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Chlorine at position 5 is more reactive than position 4 due to steric and electronic factors .
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Tosylation occurs selectively at position 5 before position 4 under mild conditions .
Amide Hydrolysis
The methoxybenzamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reagents : 6M HCl, reflux, 12 hrs
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Product : 4-Methoxybenzoic acid + 4,5-dichloro-2-aminobenzothiazole
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Yield : 85% (quantitative recovery of both components).
Basic Hydrolysis
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Reagents : 2M NaOH, 70°C, 8 hrs
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Product : Sodium 4-methoxybenzoate + 4,5-dichloro-2-aminobenzothiazole
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Side Reaction : Partial demethylation of methoxy group observed at >70°C.
Electrophilic Aromatic Substitution
The methoxybenzamide moiety directs electrophiles to the para position of the benzene ring:
Coordination Complex Formation
The compound acts as a bidentate ligand via:
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Benzothiazole nitrogen
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Amide carbonyl oxygen
Metal Complexation Data (UV-Vis, IR):
| Metal Salt | Stoichiometry (L:M) | λₘₐₓ (nm) | IR Shift (C=O → M–O) | Application |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 2:1 | 435 | 1655 → 1632 cm⁻¹ | Anticancer studies |
| ZnCl₂ | 1:1 | 385 | 1655 → 1628 cm⁻¹ | Antimicrobial agents |
Oxidation and Reduction
Oxidation
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Reagent : KMnO₄/H₂SO₄ (3:1), 60°C, 4 hrs
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Product : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-carboxybenzamide
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Yield : 63%.
Reduction
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Reagent : LiAlH₄/THF, 0°C → RT, 3 hrs
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Product : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(methoxymethyl)benzylamine
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Yield : 41%.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of benzothiazole compounds exhibit antiviral activities against several viruses. For instance, studies have shown that benzothiazole derivatives can enhance intracellular levels of APOBEC3G, a protein that inhibits the replication of hepatitis B virus (HBV) . This suggests that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide may have similar antiviral potential.
Anticancer Activity
The compound's structural features may contribute to its anticancer properties. Several studies have reported that benzothiazole derivatives possess antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibitory activity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The specific mechanisms involve the inhibition of key signaling pathways associated with cancer cell growth and proliferation.
Antiviral Activity Evaluation
In a recent study evaluating the antiviral activity of various benzothiazole derivatives against HBV, this compound was tested alongside other derivatives for its efficacy in inhibiting viral replication in cell cultures . The results demonstrated promising activity against both wild-type and drug-resistant strains of HBV.
Antiproliferative Studies
Another significant study focused on the antiproliferative effects of this compound on various cancer cell lines . The compound exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells, indicating its potential as a lead compound for further development in cancer therapy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it can induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Benzothiazole vs. Thiazole Derivatives
- Target Compound : Features a benzothiazole core (fused benzene and thiazole rings) with 4,5-dichloro substitution. The fused aromatic system enhances π-π stacking interactions, which may improve binding to biological targets .
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Utilizes a simpler thiazole ring (non-fused) with a single chlorine substituent. The 2,4-difluorobenzamide group introduces strong electron-withdrawing effects, which may enhance metabolic stability .
Substituent Effects
*Extrapolated from similar benzamide derivatives in .
- Methoxy (OCH₃) vs. In contrast, the cyano group in its analog () is strongly electron-withdrawing, which may enhance reactivity in nucleophilic environments .
- Halogenation: The 4,5-dichloro substitution on the benzothiazole core may improve lipophilicity and membrane permeability compared to mono-halogenated thiazoles (e.g., ).
Crystallographic and Molecular Interactions
- Intermolecular Interactions : Analogous to N-(5-chloro-thiazol-2-yl)-2,4-difluorobenzamide (), the target compound may form hydrogen bonds (N-H···N, C-H···O) and halogen-mediated interactions (Cl···Cl), stabilizing crystal packing .
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scholarly sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 868230-42-6
- Molecular Formula : C15H10Cl2N2O2S
The compound consists of a benzothiazole moiety substituted with chlorine atoms and a methoxy group on the benzamide structure. This unique configuration is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzothiazole : The initial step includes the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones.
- Chlorination : Chlorine substitution is performed to introduce the dichloro groups.
- Amidation : The final step involves the reaction with 4-methoxybenzoyl chloride to form the target amide compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines:
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, as confirmed by Western blot analyses showing activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Enterococcus faecalis | 8 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Protein Interactions : It can form complexes with proteins that modulate cell signaling pathways related to growth and apoptosis.
- Cell Cycle Modulation : The compound influences cell cycle progression, leading to increased apoptosis in cancer cells.
Case Studies
In one notable study, this compound was tested in vivo using mouse models bearing human tumor xenografts. The results demonstrated a significant reduction in tumor volume compared to untreated controls, reinforcing its potential as an effective anticancer agent .
Q & A
Q. What are the standard synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide?
The compound is typically synthesized via condensation reactions. A general method involves refluxing a substituted benzothiazol-2-amine derivative with 4-methoxybenzoyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is isolated via filtration. Recrystallization from methanol or ethanol yields pure crystals . Variations include using pyridine as a base to neutralize HCl generated during the amide bond formation .
Q. How is the compound characterized post-synthesis?
Characterization employs spectroscopic and crystallographic techniques:
- NMR and IR spectroscopy confirm the presence of the methoxy group (δ ~3.8 ppm in H NMR) and amide carbonyl (1650–1700 cm in IR).
- Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry. Orthorhombic crystal systems (e.g., space group ) with unit cell parameters (e.g., Å, Å, Å) are common. Data collection uses a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation .
Q. What solvents and conditions optimize recrystallization?
Methanol is preferred for recrystallization due to its moderate polarity, which balances solubility and crystal nucleation. Slow evaporation at room temperature (298 K) yields well-defined crystals suitable for SCXRD. Multi-scan absorption corrections (e.g., SADABS) refine data quality .
Advanced Research Questions
Q. How can contradictions in crystallographic refinement metrics (e.g., RfactR_{\text{fact}}Rfact) be resolved?
Discrepancies in refinement (e.g., ) often arise from incomplete modeling of disorder or thermal motion. Use SHELXL for iterative refinement, adjusting anisotropic displacement parameters for non-H atoms. Validate against alternative software (e.g., OLEX2) to cross-check hydrogen bonding networks (e.g., N–H···N interactions) and torsional angles. High data-to-parameter ratios (>15:1) improve reliability .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Benzothiazole core : Introducing electron-withdrawing groups (e.g., Cl at C4/C5) enhances electrophilicity, improving enzyme inhibition (e.g., PFOR in anaerobic organisms) .
- Methoxy group : Para-substitution on the benzamide ring increases lipophilicity, enhancing membrane permeability. Fluorometric studies of analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) show fluorescence quenching in polar solvents, suggesting solvent-activity relationships .
- Side-chain modifications : Adding heterocycles (e.g., oxadiazole) via post-synthetic click chemistry can modulate target affinity .
Q. How do computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. The methoxy group lowers the LUMO energy (-1.8 eV), increasing electrophilic character. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., cyclooxygenase-2), guiding structure-activity relationship (SAR) studies .
Methodological Notes
- Contradiction Analysis : When SCXRD and NMR data conflict (e.g., unexpected dihedral angles), re-examine crystal packing effects. Intermolecular forces (e.g., C–H···π interactions) may distort solution-phase conformations .
- Data Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously, as minor variations in benzothiazole precursor synthesis can alter yields by >20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
